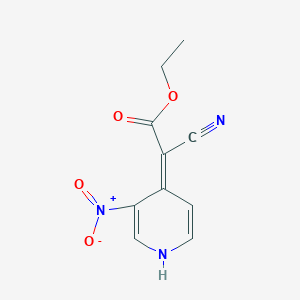
6-Chloro-8-fluoroquinoline
Overview
Description
6-Chloro-8-fluoroquinoline is a halogenated heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in this compound enhances its chemical reactivity and potential utility in scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of quinoline using chlorine and fluorine sources under controlled conditions. This process typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution reactions.
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of quinoline is diazotized and then treated with copper(I) chloride and fluorine gas to introduce the chlorine and fluorine atoms.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors with precise temperature and pressure control to ensure high yields and purity. Continuous flow processes and automated systems are used to optimize production efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Reagents like sodium iodide or potassium fluoride are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Sodium iodide, potassium fluoride, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-Chloro-8-fluoroquinone.
Reduction: Hydroquinoline derivatives, such as 6-Chloro-8-fluorohydroquinoline.
Substitution: Various substituted quinolines, depending on the nucleophile used.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-8-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, and by inhibiting them, this compound prevents bacteria from reproducing .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the bacterial DNA and the enzymes DNA gyrase and topoisomerase IV . This interaction blocks the supercoiling process of bacterial DNA, thereby inhibiting DNA replication and leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the DNA replication pathway leads to the downstream effect of preventing bacterial reproduction .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication . On a cellular level, this results in the prevention of bacterial reproduction, leading to a decrease in the population of the bacteria . This makes this compound effective in treating bacterial infections .
Biochemical Analysis
Biochemical Properties
6-Chloro-8-fluoroquinoline plays a pivotal role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA-gyrase, this compound disrupts bacterial DNA synthesis, leading to its antibacterial properties . Additionally, it interacts with topoisomerase IV, another enzyme involved in DNA replication, further enhancing its antibacterial efficacy . These interactions highlight the compound’s potential as a potent antibacterial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . It can induce oxidative stress and apoptosis in certain cell types, highlighting its potential as an anticancer agent . The compound’s ability to modulate cellular processes underscores its significance in both antibacterial and anticancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DNA-gyrase and topoisomerase IV, inhibiting their enzymatic activities . This inhibition prevents the supercoiling and relaxation of DNA, essential for DNA replication and transcription. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms elucidate the compound’s multifaceted roles in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under normal storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and induction of apoptosis in cancer cells . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications. These findings underscore the need for careful dosage considerations in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the renal route . These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, impacting its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and distribution . Additionally, binding proteins in the plasma can modulate its bioavailability and tissue distribution, affecting its therapeutic outcomes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes, DNA-gyrase, and topoisomerase IV . Post-translational modifications and targeting signals may further influence its localization to specific cellular compartments, impacting its efficacy and specificity in biochemical reactions.
Scientific Research Applications
6-Chloro-8-fluoroquinoline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of halogenated quinolines on cellular processes and enzyme activities.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Bromo-8-fluoroquinoline
8-Chloro-6-fluoroquinoline
6-Chloro-2-methylquinoline
6-Fluoro-2-methylquinoline
7-Bromo-8-hydroxyquinoline
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
6-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHJZRIMIKGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311644 | |
| Record name | 6-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-53-0 | |
| Record name | 6-Chloro-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52200-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)

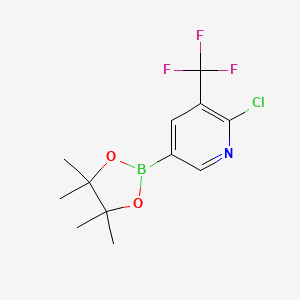
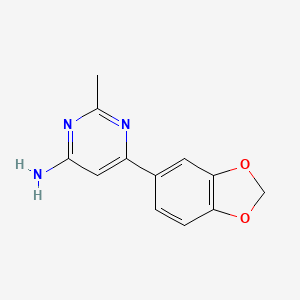
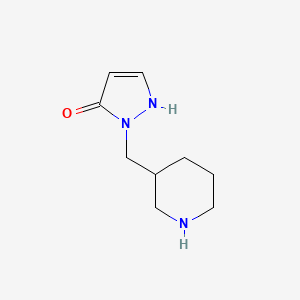


![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)
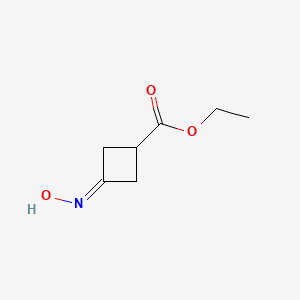
![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)
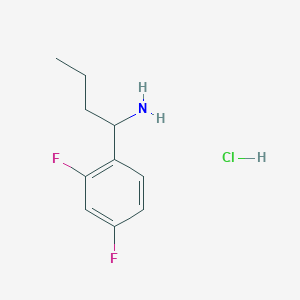
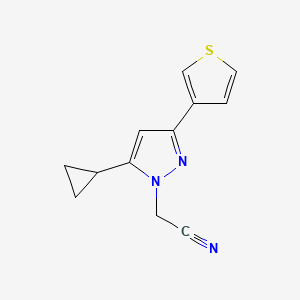
![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)
